molecular formula C39H80O B14293135 20,24,32-Trimethylhexatriacontan-1-OL CAS No. 121690-65-1

20,24,32-Trimethylhexatriacontan-1-OL

Cat. No.: B14293135
CAS No.: 121690-65-1
M. Wt: 565.1 g/mol
InChI Key: KYWQYNRZOJSPNQ-UHFFFAOYSA-N
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Description

20,24,32-Trimethylhexatriacontan-1-OL: is a long-chain primary fatty alcohol. It is a derivative of hexatriacontane, where three methyl groups are substituted at positions 20, 24, and 32, and a hydroxyl group is attached to the first carbon atom. This compound is part of a class of ultra-long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20,24,32-Trimethylhexatriacontan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with hexatriacontane, a long-chain hydrocarbon.

    Hydroxylation: The terminal hydroxyl group is introduced via oxidation of the terminal methyl group using reagents like potassium permanganate or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 20,24,32-Trimethylhexatriacontan-1-OL can undergo oxidation to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model compound in studies of long-chain alcohols and their properties.
  • Investigated for its role in the synthesis of complex organic molecules.

Biology:

  • Studied for its potential role in cell membrane structure and function due to its long hydrophobic chain.

Medicine:

  • Explored for its potential use in drug delivery systems, leveraging its ability to integrate into lipid bilayers.

Industry:

Mechanism of Action

The mechanism of action of 20,24,32-Trimethylhexatriacontan-1-OL involves its integration into lipid bilayers due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with other molecules and cellular components .

Comparison with Similar Compounds

Uniqueness: 20,24,32-Trimethylhexatriacontan-1-OL is unique due to its specific pattern of methyl substitutions, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. These unique properties make it valuable for specific applications in research and industry .

Properties

CAS No.

121690-65-1

Molecular Formula

C39H80O

Molecular Weight

565.1 g/mol

IUPAC Name

20,24,32-trimethylhexatriacontan-1-ol

InChI

InChI=1S/C39H80O/c1-5-6-30-37(2)31-26-22-20-23-27-33-39(4)35-29-34-38(3)32-25-21-18-16-14-12-10-8-7-9-11-13-15-17-19-24-28-36-40/h37-40H,5-36H2,1-4H3

InChI Key

KYWQYNRZOJSPNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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